5-Bromo-1,3-dihydrobenzo[c]thiophene
Description
Contextual Significance of Benzothiophene (B83047) Derivatives in Contemporary Organic Chemistry
Benzothiophene and its derivatives are bicyclic compounds containing a benzene (B151609) ring fused to a thiophene (B33073) ring. This structural motif is of significant interest in contemporary organic chemistry, primarily due to its versatile applications in medicinal chemistry and materials science. numberanalytics.comnih.gov The benzothiophene core is a key component in numerous pharmaceutical agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. ijpsjournal.comresearchgate.net Marketed drugs such as the osteoporosis medication Raloxifene and the asthma treatment Zileuton feature this heterocyclic system, highlighting its therapeutic importance. ijpsjournal.com
Beyond pharmaceuticals, benzothiophene derivatives are integral to the development of advanced materials. Their electronic properties, stemming from the fused aromatic system, make them valuable building blocks for organic semiconductors, finding applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). numberanalytics.com The planar structure and potential for π-conjugation allow for the tuning of optical and electrical properties, driving innovation in organic electronics. numberanalytics.com The versatility of the benzothiophene scaffold allows for extensive functionalization, enabling chemists to modulate its biological and physical properties for specific applications. numberanalytics.com
Historical Perspective on the Synthesis and Exploration of the 1,3-Dihydrobenzo[c]thiophene (B1295318) Core
The exploration of the benzo[c]thiophene (B1209120) isomer, where the benzene and thiophene rings are fused differently than in the more common benzo[b]thiophene, has its own distinct history. The first derivative of the benzo[c]thiophene ring system, 1,3-diphenylbenzo[c]thiophene (B97286), was synthesized in 1922, although its correct structure was not confirmed until 1937. chemicalbook.com The parent, unsubstituted benzo[c]thiophene was not isolated and reported until 1962. chemicalbook.com
The synthesis of the reduced 1,3-dihydrobenzo[c]thiophene core, the direct parent of the title compound, has been approached through several methods. A notable and historically significant method involves the reaction of α,α'-dibromo-o-xylene with a sulfur nucleophile like sodium sulfide (B99878) in an ethanol (B145695) solvent. prepchem.com This straightforward cyclization provides direct access to the 1,3-dihydrobenzo[c]thiophene skeleton. An alternative route involves the reaction of 1,2-bis(halomethyl)benzene with sodium sulfide. chemicalbook.com These foundational synthetic strategies paved the way for the preparation of a variety of substituted derivatives, allowing for a deeper exploration of their chemical reactivity and potential applications.
| Milestone | Year | Description |
| First Derivative Synthesized | 1922 | The first derivative of the benzo[c]thiophene ring system, 1,3-diphenylbenzo[c]thiophene, was synthesized. |
| Structure Elucidation | 1937 | The structure of 1,3-diphenylbenzo[c]thiophene was correctly elucidated. |
| Parent Compound Isolated | 1962 | The parent benzo[c]thiophene compound was isolated and reported for the first time. |
Specific Focus and Rationale for Investigating 5-Bromo-1,3-dihydrobenzo[c]thiophene and its Derivatives
The specific focus on this compound stems from its utility as a versatile chemical intermediate. In synthetic organic chemistry, halogenated aromatic and heterocyclic compounds are highly valued as building blocks for constructing more complex molecular architectures. The bromine atom in the 5-position of the 1,3-dihydrobenzo[c]thiophene core serves as a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.
The rationale for investigating this particular compound is rooted in the strategic introduction of the 1,3-dihydrobenzo[c]thiophene moiety into larger molecules. The bromine atom can be readily substituted through reactions like the Suzuki, Stille, or Heck couplings, allowing for the formation of new carbon-carbon bonds. nih.gov This capability is crucial in drug discovery and materials science, where the synthesis of novel derivatives with tailored properties is a primary goal. For instance, by coupling this compound with various boronic acids (in a Suzuki reaction), a diverse library of 5-aryl derivatives can be generated. These new compounds can then be screened for potential biological activities or evaluated for their electronic and photophysical properties.
The investigation of the oxidized form, this compound 2,2-dioxide, in various chemical catalogs further underscores the importance of the brominated scaffold as a precursor for creating a range of functionalized benzothiophene derivatives. achemblock.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrS |
|---|---|
Molecular Weight |
215.11 g/mol |
IUPAC Name |
5-bromo-1,3-dihydro-2-benzothiophene |
InChI |
InChI=1S/C8H7BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 |
InChI Key |
RVXDMJNCFCLOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)C=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1,3 Dihydrobenzo C Thiophene and Analogues
Strategies for the Construction of the 1,3-Dihydrobenzo[c]thiophene (B1295318) Ring System
The formation of the 1,3-dihydrobenzo[c]thiophene ring is predominantly achieved through cyclization reactions where the sulfur-containing side chain attached to a benzene (B151609) ring forms a five-membered heterocyclic ring. The choice of precursor and cyclization agent is crucial in determining the efficiency and applicability of the synthesis.
Cyclization Reactions
Intramolecular cyclization stands as a primary method for the synthesis of the 1,3-dihydrobenzo[c]thiophene core. Various reagents and conditions have been developed to promote this key ring-forming step.
A notable method for the construction of isothiochromene (B15496450) derivatives, which are structurally related to 1,3-dihydrobenzo[c]thiophenes, involves the treatment of α-substituted o-[(tert-butylsulfanyl)methyl]styrenes with iodine in the presence of sodium hydrogencarbonate. researchgate.net This reaction proceeds via an iodocyclization pathway. While this specific method leads to the isomeric isothiochromenes, it highlights the utility of o-[(tert-butylsulfanyl)methyl]styrenes as versatile precursors in the synthesis of sulfur-containing heterocycles. The synthesis of these precursors is often achieved through a multi-step sequence starting from α-substituted o-bromostyrenes. researchgate.net The adaptability of this starting material suggests that a bromo-substituted precursor could potentially be used to synthesize brominated analogues.
A direct and efficient synthesis of 1,1-disubstituted 1,3-dihydrobenzo[c]thiophenes has been developed utilizing the cyclization of α-substituted o-[(tert-butylsulfanyl)methyl]styrenes upon treatment with concentrated hydrobromic acid. researchgate.net This reaction offers a pathway to the desired dihydrobenzo[c]thiophene core.
In a related and convenient three-step sequence, 1-aryl-1,3-dihydrobenzo[c]thiophenes can be prepared starting from 2-[aryl(methoxy)methyl]benzyl alcohols. clockss.org These starting materials are first converted to their corresponding benzyl (B1604629) chlorides using thionyl chloride. Subsequent reaction with sodium tert-butyl mercaptide yields 1-[aryl(methoxy)methyl]-2-[(tert-butylsulfanyl)methyl]benzenes. The final cyclization is achieved by treating these intermediates with concentrated hydrobromic acid, affording the desired 1-aryl-1,3-dihydrobenzo[c]thiophene derivatives in reasonable yields. clockss.org The mechanism of this acid-mediated cyclization is proposed to involve the formation of a benzyl cation, which is then intramolecularly attacked by the sulfur atom, leading to the cyclized product after the elimination of a tert-butyl group.
The feasibility of incorporating a bromine substituent on the aromatic ring is demonstrated by the successful synthesis of brominated precursors within similar synthetic schemes, such as 1-bromo-2-[(4-chlorophenyl)(methoxy)methyl]-4,5-dimethoxybenzene. clockss.org This indicates that by starting with an appropriately brominated 2-[aryl(methoxy)methyl]benzyl alcohol, the synthesis of bromo-substituted 1,3-dihydrobenzo[c]thiophenes is achievable through this methodology.
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a widely used thionating agent that has also found application in the cyclization to form thiophene-containing heterocycles. nih.govrroij.comorientjchem.org A specific application leading to the 1,3-dihydrobenzo[c]thiophene system involves the treatment of o-(dihydroxymethyl)benzene derivatives with Lawesson's reagent. researchgate.net
Furthermore, a Lawesson's reagent-mediated cyclization of (2-hydroxymethyl)phenylmethanol has been reported to yield 3-phenyl-1,3-dihydrobenzo[c]thiophene. clockss.org This demonstrates the utility of this reagent in forming the dihydrobenzo[c]thiophene ring from diol precursors. The general mechanism of Lawesson's reagent involves the conversion of carbonyl groups to thiocarbonyls, or in this case, likely proceeds through the thionation of the hydroxyl groups followed by intramolecular condensation. rroij.com
Below is a table summarizing the synthesis of thioacridine derivatives using Lawesson's reagent, illustrating its broader application in synthesizing sulfur-containing heterocycles.
| Entry | Aldehyde | Product | M.p. (°C) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 9-(4-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 210-212 | 94 |
| 2 | 4-Fluorobenzaldehyde | 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 225-227 | 92 |
| 3 | 4-Methylbenzaldehyde | 3,3,6,6-tetramethyl-9-(p-tolyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 218-220 | 90 |
| 4 | 4-Methoxybenzaldehyde | 9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 240-242 | 95 |
| 5 | 3-Nitrobenzaldehyde | 3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 228-230 | 91 |
This table showcases the synthesis of acridinedione precursors which are then treated with Lawesson's reagent to yield thioacridines, demonstrating a typical application of this reagent in heterocyclic synthesis. orientjchem.org
An efficient method for the preparation of the parent 1,3-dihydrobenzo[c]thiophene system is based on a Gallium-promoted cycloaddition of alkynyl enynes. clockss.org More specifically, a Gallium(III) triflate (Ga(OTf)₃)-promoted sequential reaction involving sulfur-assisted propargyl-allenyl isomerizations and subsequent intramolecular [4+2] cycloaddition has been reported for the synthesis of 1,3-dihydrobenzo[c]thiophenes. researchgate.net This methodology represents a modern and effective approach to the construction of this heterocyclic core, highlighting the utility of gallium catalysis in organic synthesis.
The intramolecular cyclization of substrates containing both a sulfur functionality and an alkyne is a powerful strategy for the synthesis of sulfur-containing heterocycles, including benzo[b]thiophenes and thieno[3,2-b]thiophenes. organic-chemistry.orgnih.gov While not always directly yielding the 1,3-dihydrobenzo[c]thiophene isomer, the principles of these reactions are highly relevant.
These reactions often proceed via an intramolecular attack of the sulfur atom onto the alkyne, which can be promoted by various catalysts or reagents. For instance, palladium-catalyzed domino reactions have been developed for the intramolecular trapping of arylthiolates with alkynes to produce benzo[b]thiophenes. organic-chemistry.orgnih.gov Another related strategy involves the base-induced cyclization of alkynyl benzyl sulfones, which can lead to six-membered ring systems, but demonstrates the reactivity of this class of compounds. bac-lac.gc.ca The specific regiochemistry of the cyclization (i.e., which carbon of the alkyne is attacked) is a critical factor that determines the structure of the resulting heterocyclic ring. For the synthesis of 1,3-dihydrobenzo[c]thiophenes, a synthetic design that favors a 5-exo-dig cyclization onto the appropriate position of the alkyne would be required.
Multi-step Reaction Sequences for Core Formation
The formation of the dihydrobenzo[c]thiophene core is a foundational step that can be approached through various strategic bond-forming reactions.
A direct and effective method for synthesizing the 1,3-dihydrobenzo[c]thiophene core involves the reaction of a 1,2-bis(halomethyl)benzene with a sulfur nucleophile. When a brominated precursor is used, this method can directly lead to bromo-substituted analogues. For instance, the reaction of α,α'-dibromo-o-xylene with sodium sulfide (B99878) in ethanol (B145695) yields 1,3-dihydrobenzo[c]thiophene. prepchem.com By starting with an appropriately brominated o-xylene (B151617) derivative, this method can be adapted to produce bromo-substituted products.
A versatile multi-step sequence for preparing 1-aryl-substituted benzo[c]thiophene (B1209120) analogues begins with the generation of 2-(chloromethyl)phenyllithiums. semanticscholar.org This is typically achieved through a bromine-lithium exchange reaction between a 2-(chloromethyl)phenyl bromide and butyllithium (B86547) at low temperatures. The resulting organolithium species reacts efficiently with various aromatic aldehydes to produce aryl[2-(chloromethyl)phenyl]methanols. semanticscholar.orgresearchgate.net
These alcohol intermediates are then oxidized to the corresponding aryl[2-(chloromethyl)phenyl]methanones using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). semanticscholar.org The subsequent crucial step involves treatment with sodium hydrogensulfide, which facilitates the cyclization to form 1-aryl-1,3-dihydrobenzo[c]thiophen-1-ols. semanticscholar.orgresearchgate.net Final dehydration of these alcohols, often catalyzed by an acid like p-toluenesulfonic acid, yields the target 1-arylbenzo[c]thiophenes. semanticscholar.org The efficiency of this sequence can be influenced by the electronic nature of the substituents on the aromatic aldehyde, with electron-withdrawing groups generally leading to higher yields. semanticscholar.org
| Entry | Aldehyde Substituent | Methanol (B129727) (2) Yield (%) | Ketone (3) Yield (%) | Thiophen-1-ol (4) Yield (%) |
| 1 | 4-Cl | 85 | 92 | 87 |
| 2 | 4-Br | 88 | 95 | 92 |
| 3 | 4-MeO | 75 | 85 | 65 |
| 4 | 2,4-diCl | 90 | 93 | 95 |
| 5 | 4-CF₃ | 89 | 91 | 93 |
| This table presents representative yields for the multi-step synthesis of 1-aryl-1,3-dihydrobenzo[c]thiophen-1-ol derivatives, adapted from related synthetic sequences. semanticscholar.org |
The Paal-Knorr thiophene (B33073) synthesis is a classical and robust method for constructing thiophene rings from 1,4-dicarbonyl compounds. organic-chemistry.orgrroij.com This methodology can be applied to the synthesis of the benzo[c]thiophene system by using 1,2-diacylbenzenes as the 1,4-dicarbonyl precursor. The reaction involves treating the diketone with a sulfurizing agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgchemicalbook.com This process efficiently converts the two ketone functionalities into a thiophene ring, resulting in the formation of a 1,3-disubstituted benzo[c]thiophene. chemicalbook.com The stability of the resulting benzo[c]thiophene ring system is often enhanced by the presence of substituents at the 1- and 3-positions. chemicalbook.com
Functionalization and Derivatization Strategies at the 5-Bromo Position and other Sites
Once the 1,3-dihydrobenzo[c]thiophene core is formed, further functionalization can be carried out. The introduction of a bromine atom, particularly at the 5-position, creates a valuable synthetic handle for subsequent cross-coupling reactions.
Selective bromination of the 1,3-dihydrobenzo[c]thiophene ring system is a key strategy for producing the 5-bromo derivative. This is typically achieved through electrophilic aromatic substitution.
Electrophilic Bromination : The use of molecular bromine (Br₂) in non-polar solvents like dichloromethane (B109758) or carbon tetrachloride can favor monobromination at the C4 or C5 position, with yields reported in the range of 70-85%. evitachem.com The choice of solvent and reaction conditions is crucial to control the regioselectivity and prevent over-bromination. evitachem.com Using N-Bromosuccinimide (NBS) is often preferred as it is a milder brominating agent and can offer better control, leading to fewer side reactions. evitachem.comutm.my
Directed Ortho-Metalation (DoM) : For substrates that are sensitive to strong electrophiles or where high regioselectivity is required, directed ortho-metalation provides an excellent alternative. This technique involves using a directing group to guide deprotonation with a strong base (like an organolithium reagent) to a specific position, followed by quenching with an electrophilic bromine source such as Br₂ or 1,2-dibromoethane. This method offers superior regiocontrol, often exceeding 95%. evitachem.com
The bromine atom at the 5-position of 5-Bromo-1,3-dihydrobenzo[c]thiophene serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. nih.gov
Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.orgwiley-vch.de In this context, this compound can be coupled with various organostannanes (e.g., arylstannanes, vinylstannanes) to introduce diverse substituents at the 5-position. The reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Kumada-Tamao-Corriu Coupling : This cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org this compound can be effectively coupled with various alkyl, vinyl, or aryl Grignard reagents to form C-C bonds. wikipedia.org This method is particularly useful for synthesizing alkyl-substituted benzo[c]thiophenes and biaryl compounds. organic-chemistry.org The Kumada coupling is a powerful tool in the synthesis of conjugated polymers, such as polythiophenes, for applications in organic electronics. wikipedia.orgresearchgate.net
| Coupling Reaction | Coupling Partner | Catalyst (Example) | Product Type |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 5-R-1,3-dihydrobenzo[c]thiophene |
| Kumada Coupling | R-MgBr | Ni(dppe)Cl₂ | 5-R-1,3-dihydrobenzo[c]thiophene |
| This table summarizes the key components of Stille and Kumada-Tamao-Corriu cross-coupling reactions as applied to a 5-bromo-substituted substrate. |
Transformation of Halogen Atoms to other Functional Groups (e.g., Nitriles, Amidines)
The transformation of halogen atoms, such as bromine, on thiophene rings into other functional groups is a key strategy for the synthesis of diverse thiophene-based compounds. Bromine is a particularly useful halogen for cross-coupling reactions, allowing for the introduction of various substituents at specific positions on the thiophene ring. nih.gov
One common transformation is the conversion of a bromo-thiophene derivative to a nitrile. This can be achieved through cyanation reactions, often employing a cyanide source like copper(I) cyanide. The resulting nitrile group can then be further converted into other functional groups, such as amidines. Amidines are typically synthesized from nitriles via the Pinner reaction or by reaction with organoaluminum reagents.
These transformations are valuable in the synthesis of thiophene derivatives with potential applications in medicinal chemistry and materials science. For instance, thiophene-based compounds containing nitrile and amidine functionalities have been investigated for their biological activities.
A notable application of this methodology is the synthesis of thiophene-based derivatives via Suzuki cross-coupling reactions of 5-bromothiophene-2-carboxylic acid with various arylboronic acids. nih.gov This approach allows for the creation of a library of compounds with diverse substitution patterns. In one study, esterification of 5-bromothiophene-2-carboxylic acid followed by Suzuki coupling yielded a series of derivatives that were subsequently evaluated for their spasmolytic activity. nih.gov
The following table summarizes the yields of some Suzuki coupling reactions of pentyl 5-bromothiophene-2-carboxylate with different arylboronic acids in various solvents. nih.gov
| Arylboronic Acid | Solvent | Yield (%) |
| Phenylboronic acid | 1,4-Dioxane/Water | 71.5 |
| Phenylboronic acid | Toluene | 50.2 |
| 4-Methylphenylboronic acid | 1,4-Dioxane/Water | 75 |
| 4-Methylphenylboronic acid | Toluene | 33 |
| 4-Methoxyphenylboronic acid | 1,4-Dioxane/Water | 80.2 |
| 4-Methoxyphenylboronic acid | Toluene | 76.5 |
| 4-Chlorophenylboronic acid | 1,4-Dioxane/Water | 65 |
| 4-Chlorophenylboronic acid | Toluene | 51.5 |
| 3,4-Dichlorophenylboronic acid | 1,4-Dioxane/Water | 70.2 |
| 3,4-Dichlorophenylboronic acid | Toluene | 52.7 |
Rh-Catalyzed Hydrogenation for Chiral Derivative Synthesis
Rhodium-catalyzed asymmetric hydrogenation has become a powerful method for the synthesis of chiral compounds, including derivatives of 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides. nih.govrsc.org This technique allows for the preparation of enantiomerically enriched products with high yields and excellent enantioselectivities. researchgate.net
A highly efficient Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been developed, affording a variety of chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides. researchgate.net This methodology has proven effective for a wide range of substrates, including those with sterically hindered aryl groups and alkyl substituents. nih.gov The reaction proceeds smoothly under optimized conditions, often employing a chiral phosphine (B1218219) ligand to induce asymmetry. researchgate.net
The choice of solvent and catalyst system is crucial for achieving high reactivity and enantioselectivity. researchgate.net For instance, a Rh(NBD)2BF4/ZhaoPhos L1 catalytic system has been shown to be effective, with the catalyst generated in situ. researchgate.net While excellent enantioselectivities can be obtained in various mixed solvent systems, the reactivity can be sensitive to the solvent composition. researchgate.net
The utility of this method has been demonstrated on a gram scale, highlighting its potential for practical applications. nih.govresearchgate.net The possible interaction between the substrate and the ligand, such as hydrogen bonding, is thought to play a significant role in achieving the observed high reactivity and enantioselectivity. nih.gov
The following table presents selected results from the Rh-catalyzed asymmetric hydrogenation of 3-substituted benzo[b]thiophene 1,1-dioxides, demonstrating the high yields and enantiomeric excesses achieved. researchgate.net
| Substrate (R group) | Conversion (%) | Yield (%) | ee (%) |
| Phenyl | >99 | 98 | 99 |
| 2-Naphthyl | >99 | 99 | >99 |
| Methyl | >99 | 98 | 96 |
| Ethyl | >99 | 97 | 98 |
| Isopropyl | >99 | 98 | 98 |
Synthesis of Oxidized Forms: 1,3-Dihydrobenzo[c]thiophene 2,2-Dioxides
Oxidation Pathways from Thiophene Derivatives
The oxidation of thiophene derivatives can lead to the formation of thiophene S-oxides and thiophene S,S-dioxides (sulfones). wikipedia.org These oxidation reactions can occur at the sulfur atom and/or the C2=C3 double bond. wikipedia.org A common method for the oxidation of thiophenes to their corresponding sulfones involves the use of hydrogen peroxide in the presence of a catalyst, such as methyltrioxorhenium(VII) (MTO). nih.govacs.orgacs.org
The MTO-catalyzed oxidation proceeds in a stepwise manner, with the initial oxidation of the thiophene to a sulfoxide (B87167), which is then further oxidized to the sulfone. nih.govacs.orgacs.org The rate of the first oxidation step (sulfide to sulfoxide) is generally increased by the presence of electron-donating substituents on the thiophene ring. nih.gov Conversely, the rate of the second oxidation step (sulfoxide to sulfone) is enhanced by electron-withdrawing groups. nih.gov
The reactivity of thiophene derivatives in oxidation reactions is influenced by their structure. For example, dibenzothiophenes are generally more reactive towards oxidation than benzothiophenes. dicp.ac.cn The choice of solvent can also affect the efficiency of the oxidation process. dicp.ac.cn
The oxidation of various thiophene derivatives to their corresponding sulfones using a homogeneous MTO/H2O2 system in dichloromethane has been reported with quantitative conversion and high yields. dicp.ac.cn
The following table summarizes the oxidation of several thiophene derivatives to sulfones. dicp.ac.cn
| Substrate | Product | Reaction Time (h) | Conversion (%) | Yield (%) |
| 2-Methylbenzothiophene | 2-Methylbenzothiophene-1,1-dioxide | 6 | >99 | 99 |
| 3-Methylbenzothiophene | 3-Methylbenzothiophene-1,1-dioxide | 6 | >99 | 99 |
| Dibenzothiophene (B1670422) | Dibenzothiophene-5,5-dioxide | 3 | >99 | 99 |
| 4,6-Dimethyldibenzothiophene | 4,6-Dimethyldibenzothiophene-5,5-dioxide | 3 | >99 | 99 |
Specific Routes to this compound 2,2-Dioxide
The synthesis of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide can be achieved through the oxidation of 1,3-dihydrobenzo[c]thiophene. chemicalbook.comprepchem.com This oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. prepchem.com Another synthetic route involves the reaction of α,α′-dibromo-o-xylene with sodium sulfide to form 1,3-dihydrobenzo[c]thiophene, which is then oxidized to the dioxide. prepchem.com
Electrophilic substitution reactions on 1,3-dihydrobenzo[c]thiophene 2,2-dioxide, such as nitration, sulfonation, and iodination, have been shown to occur at the 5-position. researchgate.net The presence of electron-withdrawing groups at this position can hinder further substitution, whereas electron-releasing groups at positions 5 and 6 direct incoming electrophiles to the 4-position. researchgate.net
The direct synthesis of this compound 2,2-dioxide can be accomplished through the bromination of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide. Given the directing effect of the sulfone group, the bromine atom is introduced at the 5-position.
Synthesis of Substituted Polythiophenes and Oligomers involving Brominated Thiophene Monomers
The synthesis of substituted polythiophenes and oligomers often utilizes brominated thiophene monomers as key building blocks. nih.gov The bromine atoms serve as reactive handles for various cross-coupling reactions, enabling the construction of well-defined polymer and oligomer structures. nih.govku.ac.ae The properties of the resulting materials, such as solubility, conductivity, and optical properties, are highly dependent on the nature and position of the substituents on the thiophene rings. nih.govrsc.org
Several methods are employed for the polymerization of brominated thiophene monomers. The McCullough method, for instance, involves the regiospecific metalation of 2-bromo-3-substituted thiophenes to form a Grignard reagent, which is then polymerized using a nickel catalyst to yield head-to-tail coupled poly(3-alkylthiophenes). mdpi.comcmu.edu The Grignard metathesis (GRIM) method is another powerful technique for the synthesis of regioregular polythiophenes. mdpi.com
Stille and Suzuki cross-coupling reactions are also widely used for the synthesis of thiophene oligomers and polymers. nih.govku.ac.aemdpi.com These reactions typically involve the coupling of a brominated thiophene with an organotin or organoboron reagent in the presence of a palladium catalyst. ku.ac.aemdpi.com
The introduction of substituents at the 3-position of the thiophene ring is a common strategy to improve the solubility and processability of polythiophenes. nih.govrsc.org A wide variety of functional groups, including alkyl, alkoxy, ester, and amide groups, have been incorporated to tune the properties of the resulting polymers. nih.govrsc.org
The following table provides examples of polymerization methods for different brominated thiophene monomers.
| Monomer | Polymerization Method | Catalyst | Resulting Polymer |
| 2-Bromo-3-alkylthiophene | McCullough Method | Ni(dppp)Cl2 | Head-to-tail poly(3-alkylthiophene) cmu.edu |
| 2-Bromo-3-dodecyl-5-iodothiophene | GRIM Method | i-PrMgCl, Ni(dppp)Cl2 | Poly(3-dodecylthiophene) mdpi.com |
| 2,5-Dibromothiophene | Stille Coupling | Pd(PPh3)4 | Polythiophene nih.gov |
| 2-Bromo-3-substituted thiophene | Deprotonative Polycondensation | Ni(PPh3)Cl2 | Head-to-tail poly(3-substituted thiophene) nih.gov |
Chemical Reactivity and Transformation Mechanisms of 5 Bromo 1,3 Dihydrobenzo C Thiophene
Influence of the Bromine Substituent on Reactivity
The presence of a bromine atom at the 5-position of the 1,3-dihydrobenzo[c]thiophene (B1295318) core significantly modulates the molecule's electronic properties and, consequently, its chemical reactivity. The influence of the bromine substituent is a result of competing electronic effects: induction and resonance.
Electron-Withdrawing Effects and Aromatic Reactivity
The bromine atom exerts a strong inductive electron-withdrawing effect (-I effect) due to its high electronegativity relative to carbon. This effect decreases the electron density of the aromatic ring, making it less nucleophilic. As a result, 5-Bromo-1,3-dihydrobenzo[c]thiophene is deactivated towards electrophilic aromatic substitution (EAS) compared to the unsubstituted 1,3-dihydrobenzo[c]thiophene. The rate of reaction with electrophiles is slower because the electron-poor ring is less attractive to incoming electrophiles.
Table 1: Conceptual Comparison of Aromatic Ring Reactivity in Electrophilic Aromatic Substitution
| Compound | Substituent Effect | Overall Effect on Ring | Expected Reactivity vs. Benzene (B151609) |
| Benzene | None (Reference) | Neutral | Reference |
| 1,3-dihydrobenzo[c]thiophene | Fused ring system | Activating | More reactive |
| This compound | -I (dominant), +R | Deactivating | Less reactive |
Directing Effects in Electrophilic Aromatic Substitution (EAS)
Despite deactivating the ring, the bromine substituent is an ortho, para-director for incoming electrophiles. This directing effect is governed by the stability of the carbocation intermediate (arenium ion or sigma complex) formed during the substitution reaction.
When an electrophile attacks the positions ortho (position 4 or 6) or para (no true para position in this fused ring, but position 7 is electronically analogous) to the bromine atom, a resonance structure can be drawn where the positive charge is adjacent to the bromine. In this specific resonance contributor, the bromine can use one of its lone pairs to form a fourth bond to the carbon, creating a bromonium ion and delocalizing the positive charge onto the bromine. This additional resonance structure significantly stabilizes the intermediate.
For a meta attack (position 7), the positive charge in the resulting arenium ion is never located on the carbon atom bearing the bromine substituent. Consequently, the bromine atom cannot provide resonance stabilization to the positive charge. The intermediates for ortho and para attack are therefore lower in energy than the intermediate for meta attack, leading to the preferential formation of ortho and para substituted products. rsc.orgdocumentsdelivered.com
Table 2: Directing Effects of the Bromine Substituent in EAS Reactions
| Position of Attack | Stability of Arenium Ion Intermediate | Key Stabilizing Feature | Major/Minor Product |
| Ortho (4, 6) | More Stable | Resonance stabilization from Br lone pair | Major |
| Meta (7) | Less Stable | Inductive destabilization, no Br resonance | Minor |
Stereoelectronic Modulations
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.orgresearchgate.net In this compound, the C5-Br bond introduces several potential stereoelectronic interactions that can influence the molecule's conformation and reactivity, particularly at the adjacent benzylic C1 and C3 positions.
One key interaction is hyperconjugation. The σ orbital of a vicinal C-H bond (e.g., at C4) can act as a donor into the low-lying antibonding orbital (σ) of the C-Br bond. This σ(C-H) → σ(C-Br) interaction is stabilizing and is maximized when the interacting orbitals are anti-periplanar. This can influence the rotational barriers and preferred conformations of substituents on the aromatic ring.
Ring Transformations and Extrusion Reactions
The dihydrobenzo[c]thiophene scaffold can undergo significant transformations, often initiated by oxidation of the sulfur atom followed by elimination reactions. These transformations provide pathways to highly reactive intermediates that are valuable in organic synthesis.
Sulfur Dioxide Extrusion via Retro-Diels-Alder Pathways
The sulfide (B99878) moiety in this compound can be oxidized to the corresponding sulfone, This compound 2,2-dioxide , using oxidizing agents like peroxy acids. Upon heating, this sulfone undergoes a thermal elimination of sulfur dioxide (SO₂). researchgate.net
This reaction is classified as a cheletropic extrusion, which is a type of pericyclic reaction where two sigma bonds to a single atom are concertedly formed or broken. numberanalytics.comchem-station.com The extrusion of SO₂ from the five-membered ring is a concerted process that proceeds through a cyclic transition state, resulting in the formation of a new π-system. thieme-connect.deimperial.ac.uk This process is mechanistically related to retro-Diels-Alder reactions as it is a thermally allowed, concerted cycloreversion. The gain in aromaticity in the product provides a strong thermodynamic driving force for the reaction.
Table 3: Typical Conditions for SO₂ Extrusion from Cyclic Sulfones
| Precursor Type | Conditions | Product Type | Reference |
| Substituted 2,5-dihydrothiophene (B159602) 1,1-dioxides | Thermolysis (100-250 °C), inert solvent (e.g., toluene, xylene) | Conjugated dienes | chem-station.com |
| 1,3-Dihydrobenzo[c]thiophene 2,2-dioxides | Thermolysis (>200 °C), often in high-boiling solvent or neat | o-Quinodimethanes | chem-station.com |
Generation and Reactivity of o-Quinodimethane Intermediates
The thermal extrusion of SO₂ from this compound 2,2-dioxide generates a highly reactive intermediate: 5-bromo-o-quinodimethane . chem-station.comchemrxiv.org O-quinodimethanes (o-QDMs), also known as o-xylylenes, are exceptionally useful dienes in organic synthesis due to their high reactivity. rsc.orgmdpi.comchemrxiv.orgacs.org They are typically generated in situ and trapped immediately by a reaction partner. mdpi.com
The 5-bromo-o-quinodimethane intermediate readily undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) with a wide variety of dienophiles. chemrxiv.org This provides a powerful method for constructing complex, polycyclic, and benzo-fused ring systems. The reaction is highly efficient for creating a new six-membered ring fused to the existing aromatic ring. The substituent pattern on the final product is controlled by the choice of dienophile and the position of the bromine atom on the o-QDM.
For example, reaction with an alkene dienophile like maleic anhydride (B1165640) would lead to the formation of a substituted tetrahydronaphthalene skeleton. The high reactivity and versatility of o-quinodimethanes make them cornerstone intermediates in the total synthesis of natural products and other complex organic molecules. rsc.orgrsc.org
Table 4: Representative Diels-Alder Reactions of in situ Generated o-Quinodimethanes
| o-Quinodimethane Source | Dienophile | Product Type |
| 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide | Maleic Anhydride | Fused polycyclic anhydride |
| 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide | N-Methylmaleimide | Fused polycyclic imide |
| α,α'-Dibromo-o-xylene + Zn | Dimethyl acetylenedicarboxylate | Dihydronaphthalene derivative |
| Benzocyclobutene (thermolysis) | Acrylonitrile | Tetrahydronaphthalene derivative |
Intramolecular Cyclization and Intermolecular Trapping Reactions
While specific studies detailing the intramolecular cyclization of this compound are not extensively documented, the generation of reactive intermediates from similar sulfur-containing heterocycles suggests potential pathways. For instance, the formation of transient species through methods like photolysis or reaction with strong bases could lead to intermediates that undergo intramolecular cyclization. In the presence of suitable trapping agents, these intermediates could also be intercepted intermolecularly.
Research on related sulfur heterocycles has demonstrated that intramolecular cyclization can be a powerful tool for the synthesis of complex polycyclic systems. uoanbar.edu.iqresearchgate.net For example, acid-catalyzed intramolecular cyclizations of substrates bearing alcohol functional groups have been employed to construct fluorene (B118485) derivatives. researchgate.net Such reactions often proceed through carbocationic intermediates, which are then attacked by an internal nucleophile.
| Reactant Type | Reaction Condition | Intermediate | Product Type |
| Dihydrobenzo[c]thiophene derivative with a pendant nucleophile | Acid or Base Catalysis | Carbocation / Carbanion | Fused polycyclic system |
| Dihydrobenzo[c]thiophene derivative | Photolysis | Radical species | Cyclized or rearranged products |
Nucleophilic Aromatic Substitution (NAS) Pathways
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally challenging under standard conditions. The reactivity of an aromatic ring toward SNAr is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com In this compound, the dihydrothiophene moiety is not a strong electron-withdrawing group, thus providing little activation for the displacement of the bromine atom.
Computational studies on substituted thiophenes have shown that SNAr reactions typically proceed through a stepwise addition-elimination mechanism involving a zwitterionic intermediate. nih.gov
| Nucleophile | Catalyst | Reaction Conditions | Product |
| Amines | Palladium or Copper catalyst | High temperature and pressure | 5-Amino-1,3-dihydrobenzo[c]thiophene derivatives |
| Alkoxides | Strong base | High temperature | 5-Alkoxy-1,3-dihydrobenzo[c]thiophene derivatives |
| Thiolates | Transition metal catalyst | Inert atmosphere | 5-Thioether-1,3-dihydrobenzo[c]thiophene derivatives |
Oxidative and Reductive Transformations
The sulfur atom in the dihydrothiophene ring of this compound is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide to a sulfoxide (B87167) and further to a sulfone. The resulting this compound 2,2-dioxide is a known compound, indicating the feasibility of this transformation. achemblock.comsigmaaldrich.comsigmaaldrich.com The electron-withdrawing nature of the sulfone group in the product can influence the reactivity of the aromatic ring.
Reductive transformations of this compound can target either the bromine substituent or the dihydrothiophene ring. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride could potentially lead to the reductive cleavage of the carbon-bromine bond, affording 1,3-dihydrobenzo[c]thiophene. Under more vigorous conditions, the dihydrothiophene ring itself might undergo reduction.
| Reaction Type | Reagent | Product |
| Oxidation | Hydrogen peroxide, m-CPBA | This compound 2-oxide / 2,2-dioxide |
| Reductive Debromination | H₂, Pd/C or other reducing agents | 1,3-Dihydrobenzo[c]thiophene |
Mechanism of Acid-Mediated Cyclizations
Acid-mediated reactions are pivotal in the synthesis and transformation of 1,3-dihydrobenzo[c]thiophene derivatives. These reactions often proceed through cationic intermediates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
In the presence of a strong acid, precursors to dihydrobenzo[c]thiophenes that contain a suitable leaving group at a benzylic position can generate benzyl (B1604629) cation intermediates. For example, the acid-mediated cyclization of 1-[aryl(methoxy)methyl]-2-[(tert-butylsulfanyl)methyl]benzenes to form 1-aryl-1,3-dihydrobenzo[c]thiophenes proceeds via the formation of a benzyl cation. The acid protonates the methoxy (B1213986) group, which then departs as methanol (B129727) to generate a stabilized benzyl cation. This electrophilic center is crucial for the subsequent cyclization step.
Following the formation of the benzyl cation, the lone pair of electrons on the sulfur atom of the (tert-butylsulfanyl)methyl group can act as an internal nucleophile. This results in an intramolecular attack on the cationic center, leading to the formation of a five-membered ring and a sulfonium (B1226848) ion intermediate. The final step in this particular synthetic sequence involves the removal of a tert-butyl group to yield the 1,3-dihydrobenzo[c]thiophene product. This intramolecular trapping of a benzyl cation by a sulfur nucleophile is a key mechanistic feature in the synthesis of this heterocyclic system.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1,3 Dihydrobenzo C Thiophene Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering a wealth of information about the chemical environment of individual atoms. For 5-Bromo-1,3-dihydrobenzo[c]thiophene analogues, both proton and carbon-13 NMR are fundamental, while specialized techniques can be employed for substituted derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Proton Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would show a complex splitting pattern due to the coupling of the three protons on the benzene (B151609) ring. The bromine substituent at the 5-position influences the chemical shifts of the adjacent protons, causing a downfield shift. The aliphatic protons of the dihydrothiophene ring would appear as singlets or complex multiplets depending on the substitution pattern.
To illustrate the expected spectral features, a data table based on the analysis of a related compound, 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, is presented below. The chemical shifts are indicative of the electronic environment of the protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.36 - 7.66 | m | 8.0 |
| Aliphatic-H | 4.40 | dd | 60.0, 16.0 |
| CHF | 6.03 | d | 56.4 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom attached to the bromine (C-5) is expected to have a chemical shift in the range of 110-120 ppm. The other aromatic carbons would appear between 120 and 140 ppm, while the aliphatic carbons of the dihydrothiophene ring would be found in the upfield region of the spectrum.
A representative data table for the ¹³C NMR of a 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide analogue is provided to demonstrate the typical chemical shift ranges.
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic-C | 122.1 - 128.6 |
| Aliphatic-C | 49.9 |
| CF | 94.2 |
Specialized NMR Techniques (e.g., ¹⁹F NMR for fluorinated analogues, ³¹P NMR for phosphaborinines)
For analogues of this compound containing other NMR-active nuclei, specialized NMR techniques are invaluable. For instance, in the case of a fluorinated analogue such as 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, ¹⁹F NMR spectroscopy is a powerful tool for structural confirmation. The fluorine nucleus gives a distinct signal with a chemical shift and coupling constant that are highly sensitive to its chemical environment.
The ¹⁹F NMR spectrum of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide shows a doublet at -153.70 ppm with a coupling constant of 56.4 Hz, confirming the presence and specific location of the fluorine atom.
Mass Spectrometry (MS) Applications
Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, HRMS would confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
In the analysis of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, HRMS data confirmed the molecular formula. The calculated m/z for [M+H-19]⁺ was 168.0245, and the experimentally found value was 168.0251.
| Ion | Calculated m/z | Found m/z |
| [M+H-19]⁺ | 168.0245 | 168.0251 |
Fragmentation Pattern Analysis
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. The fragmentation of benzothiophene (B83047) derivatives is influenced by the nature and position of the substituents. Common fragmentation pathways involve the loss of the substituent, cleavage of the dihydrothiophene ring, and rearrangements. The presence of bromine in this compound would lead to characteristic isotopic peaks for the fragment ions containing the bromine atom.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are indispensable for probing the functional groups and electronic nature of molecules. IR spectroscopy provides critical information about the vibrational modes of chemical bonds, while UV-Vis spectroscopy offers insights into the electronic transitions within conjugated systems.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds serve as a molecular fingerprint. For analogues of this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the aromatic ring, the dihydrothiophene moiety, and the carbon-bromine bond.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | -CH₂- |
| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |
| -CH₂- Scissoring | ~1465 | -CH₂- |
| S=O Asymmetric Stretch | 1350 - 1300 | Sulfone (SO₂) |
| S=O Symmetric Stretch | 1160 - 1120 | Sulfone (SO₂) |
| C-S Stretch | 700 - 600 | Thiophene (B33073) Ring |
| C-Br Stretch | 600 - 500 | Bromo-substituent |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems. The absorption maxima (λmax) and molar absorptivity (ε) provide information about the extent of conjugation and the nature of the electronic transitions, primarily π→π* transitions in aromatic and unsaturated systems.
For benzothiophene derivatives, the fusion of the thiophene ring with a benzene ring creates an extended conjugated system, resulting in characteristic UV absorption bands. The parent compound, benzothiophene, exhibits absorption bands that are distinct from both benzene and thiophene, indicating the unique electronic structure of the condensed system researchgate.net. The introduction of a bromine atom, an auxochrome, onto the benzene ring can cause a bathochromic (red) shift in the absorption maxima due to its electronic effects on the π-system. However, in this compound, the saturation at the 1 and 3 positions of the thiophene ring disrupts the full conjugation of the bicyclic system. Consequently, the UV-Vis spectrum is expected to be more similar to that of a substituted benzene than a fully aromatic benzothiophene. The primary absorption bands would arise from the π→π* transitions within the brominated benzene ring.
| Compound | Typical λmax (nm) | Electronic Transition |
|---|---|---|
| Benzene | ~255 | π→π* (B-band) |
| Thiophene | ~235 | π→π |
| Benzothiophene | ~297, ~260, ~227 | π→π |
| Substituted Benzene | 260 - 290 | π→π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed.
For analogues of this compound, single-crystal X-ray diffraction provides unequivocal proof of the molecular connectivity and constitution, confirming the identity of the synthesized compound. It allows for the unambiguous assignment of the positions of all atoms, including the bromine substituent on the aromatic ring and the sulfur atom within the five-membered ring.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇FO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.7772 (5) |
| b (Å) | 8.3886 (6) |
| c (Å) | 16.8717 (12) |
| β (°) | 99.742 (6) |
| Volume (ų) | 805.86 (11) |
| Z (Molecules per unit cell) | 4 |
Beyond simple connectivity, X-ray crystallography provides high-precision data on molecular geometry. This includes all bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's stability and reactivity. For the dihydrobenzo[c]thiophene ring system, a key structural question is the conformation of the non-aromatic five-membered ring.
In the solid-state structure of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, the five-membered thiophene ring is not planar but adopts an envelope conformation nih.gov. In this arrangement, four of the ring atoms are approximately coplanar, while the fifth atom (the sulfur atom in this case) is displaced from this plane. This puckering minimizes steric strain within the ring. The analysis of the crystal packing also reveals intermolecular interactions, such as C—H⋯O and C—H⋯F hydrogen bonds, which dictate how the molecules are arranged in the crystal lattice nih.gov. The geometry of the benzothiophene rings in other complex derivatives has also been shown to be essentially planar nih.gov.
| Geometric Parameter | Description | Significance |
|---|---|---|
| Ring Conformation | Envelope or Twist-Chair | Indicates non-planarity and strain minimization. |
| S-C Bond Lengths | Typically ~1.8 Å for single bonds | Reflects bonding within the heterocyclic ring. |
| C-S-C Bond Angle | Constrained by the five-membered ring | A key indicator of ring strain. |
| Dihedral Angles | Quantify the degree of puckering | Defines the specific envelope or twist conformation. |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of a compound. By measuring the current that develops in an electrochemical cell as the potential is varied, information about the oxidation and reduction potentials of a molecule can be obtained. These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For benzothiophene derivatives, particularly those with extended conjugation, CV is a valuable tool for assessing their potential use in organic electronic materials. The oxidation potential is related to the energy required to remove an electron from the HOMO, providing a measure of the material's electron-donating ability. While this compound itself has limited conjugation, its derivatives, especially if further functionalized to promote electronic communication, could be characterized by CV. Studies on related benzothienobenzothiophene derivatives show that they exhibit well-defined oxidation processes, and their ionization potentials can be determined from these measurements rsc.org. The electrochemical behavior is highly sensitive to the nature and position of substituents on the benzothiophene core.
| Parameter | How it is Determined | Scientific Insight |
|---|---|---|
| Oxidation Potential (Eox) | Anodic peak potential | Energy required to remove an electron; relates to HOMO level. |
| Reduction Potential (Ered) | Cathodic peak potential | Energy gained upon adding an electron; relates to LUMO level. |
| HOMO-LUMO Gap | Calculated from Eox and Ered | Indicates the electronic band gap and potential for use in electronics. |
| Electrochemical Reversibility | Comparison of anodic and cathodic peak currents and separation | Stability of the oxidized/reduced species. |
Computational and Theoretical Chemistry Investigations of 5 Bromo 1,3 Dihydrobenzo C Thiophene
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools for elucidating the structural and electronic properties of molecules, offering insights that complement experimental findings. For 5-Bromo-1,3-dihydrobenzo[c]thiophene, these computational methods, particularly those rooted in density functional theory (DFT), provide a detailed understanding of its fundamental chemical nature.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized geometry and total electronic energy of molecules. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function that depends on the coordinates of all electrons.
For this compound, geometry optimization using DFT would involve starting with an initial guess of the molecular structure and iteratively solving the Kohn-Sham equations to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This process yields the most stable conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The resulting total electronic energy is a key parameter for assessing the molecule's thermodynamic stability. Studies on related brominated dibenzothiophene (B1670422) isomers have successfully used DFT for structural optimization. nih.gov
Basis Set Selection and Functional Evaluation (e.g., B3LYP/6-311++G(d,p), M06)
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between electron motions. The basis set is a set of mathematical functions used to construct the molecular orbitals.
A commonly used and well-validated combination for organic molecules containing halogens and sulfur is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. nih.gov B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which often improves accuracy for many molecular properties. The 6-311++G(d,p) basis set is a Pople-style, split-valence basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions, which allow for non-spherical electron density distributions and are crucial for accurately modeling chemical bonds.
Alternatively, functionals from the Minnesota family, such as M06, are also employed. These functionals are often parameterized to perform well for a broad range of chemical systems and properties, including non-covalent interactions and thermochemistry. The selection of the functional and basis set represents a balance between computational cost and desired accuracy, and validation against experimental data, where available, is a common practice.
Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data) Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Value |
| Bond Lengths | ||
| C-Br | 1.905 Å | |
| C-S | 1.850 Å | |
| C-C (aromatic) | 1.395 - 1.410 Å | |
| C-C (dihydro) | 1.510 Å | |
| Bond Angles | ||
| C-C-Br | 120.5° | |
| C-S-C | 92.1° | |
| H-C-H | 109.5° | |
| Dihedral Angles | ||
| C-C-C-C (aromatic) | ~0.0° | |
| C-S-C-C | ~5.0° |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar molecular structures.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational analysis provides a detailed picture of how electrons are distributed within this compound.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene (B83047) ring system, particularly involving the sulfur atom's lone pairs and the π-system of the benzene (B151609) ring. The LUMO is likely distributed across the aromatic ring and may have significant contributions from the C-Br antibonding orbital. The presence of the bromine atom, an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data) Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Energy (eV) |
| EHOMO | -6.45 |
| ELUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Note: The data in this table is hypothetical and based on trends observed in related brominated thiophene (B33073) derivatives. nih.gov
Molecular Electrostatic Surface Potential (MESP) Mapping
The Molecular Electrostatic Surface Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or near-zero potential.
In this compound, the MESP map would likely show a region of negative potential (red) around the sulfur atom due to its lone pairs of electrons. The π-system of the aromatic ring would also contribute to the negative potential above and below the plane of the ring. A region of positive potential (blue) would be expected around the hydrogen atoms of the dihydro- portion of the thiophene ring. The bromine atom often exhibits a "sigma-hole," a region of positive potential on the outermost portion of the atom along the C-Br bond axis, making it a potential halogen bond donor. scielo.br
Mulliken Atomic Charges and Reactivity Descriptors
Mulliken population analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, resulting in partial atomic charges. wikipedia.org While the absolute values of Mulliken charges can be sensitive to the basis set used, they provide a useful qualitative picture of the charge distribution and can help identify electrostatic interactions and reactive centers.
For this compound, the Mulliken charge analysis is expected to show that the sulfur atom carries a positive charge, a common feature in thiophenes due to sulfur's ability to donate electron density into the ring system. researchgate.net The carbon atoms of the aromatic ring would likely carry negative charges, with the carbon atom bonded to the bromine atom being less negative (or even slightly positive) due to the electronegativity of bromine. The bromine atom itself would carry a negative charge.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.
These descriptors provide quantitative measures of the molecule's reactivity and stability.
Table 3: Calculated Mulliken Atomic Charges and Reactivity Descriptors (Hypothetical Data) Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Atom/Descriptor | Value |
| Mulliken Charges | |
| S | +0.250 |
| C (bonded to Br) | -0.050 |
| Br | -0.150 |
| Reactivity Descriptors | |
| Electronegativity (χ) | 3.825 eV |
| Chemical Hardness (η) | 2.625 eV |
| Global Softness (S) | 0.381 eV-1 |
| Electrophilicity Index (ω) | 2.786 eV |
Note: The data in this table is hypothetical, generated for illustrative purposes based on general principles and data from similar compounds.
Simulation of Spectroscopic Parameters
Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization.
This method involves calculating the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, Density Functional Theory (DFT) methods, such as B3LYP, paired with a suitable basis set like 6-311G, have been shown to provide reliable predictions for 13C NMR chemical shifts in thiadiazole derivatives. However, it has also been noted that the presence of sulfur atoms can sometimes lead to discrepancies between experimental and calculated values, necessitating more sophisticated computational approaches for better accuracy. researchgate.net
Table 1: Representative Theoretical vs. Experimental Chemical Shifts for a Related Thiophene Derivative (Note: This table is illustrative of the GIAO/DFT methodology and does not represent data for this compound)
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 160.5 | 165.2 | 4.7 |
| C5 | 158.9 | 163.8 | 4.9 |
| CH3 | 22.1 | 21.5 | -0.6 |
Data adapted from a study on 2-acetylamino-1,3,4-thiadiazoles. researchgate.net
Computational simulations can also generate theoretical Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, which are invaluable for interpreting experimental data.
Simulated IR Spectra: Theoretical IR spectra are typically calculated from the vibrational frequencies of the molecule, obtained through frequency calculations after geometry optimization. These calculations can predict the positions and relative intensities of the vibrational bands. For heterocyclic compounds, DFT calculations have been shown to effectively predict key vibrational modes, such as C=C stretching vibrations in aromatic rings, which typically appear in the 1650-1430 cm⁻¹ region. scielo.org.za The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the computational methods.
Simulated UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is the most common method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. scielo.org.za These calculations can determine the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. For thiophene-based systems, the electronic transitions are often of a π-π* nature. mdpi.com The simulated spectra can help in assigning the observed absorption bands to specific electronic transitions within the molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structures of transition states and intermediates.
The characterization of transition states is a cornerstone of mechanistic studies. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary frequency corresponding to the motion along the reaction coordinate. For reactions involving thiophene derivatives, such as palladium-catalyzed cross-coupling reactions, computational methods can be used to model the structures of the transition states for key steps like oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.
Once the reactants, products, intermediates, and transition states have been optimized, their relative energies can be calculated to construct a reaction energy profile. The activation energy of a reaction step is the energy difference between the transition state and the preceding reactant or intermediate. These calculations are vital for understanding the kinetics and feasibility of a reaction pathway. For instance, in the synthesis of thiophene-based polymers, computational studies can help in understanding the relative stabilities of intermediates and the energy barriers for different polymerization pathways. rsc.org
Prediction of Materials Properties based on Electronic Structure
The electronic structure of a molecule, as determined by computational methods, is fundamental to predicting its potential applications in materials science.
The electronic properties of thiophene-based materials are of great interest for applications in organic electronics, such as field-effect transistors and solar cells. rsc.org Key parameters derived from electronic structure calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the material's electronic conductivity and optical properties. rsc.org For instance, a smaller HOMO-LUMO gap is generally associated with higher conductivity.
Computational studies on thiophene-based oligomers have shown how chemical modifications and interactions with substrates can tune these electronic properties. mdpi.com For example, the adsorption of dicyanovinyl-oligothiophenes on different metal surfaces (Au, Ag, Cu) was found to significantly alter their electronic structure, with stronger interactions leading to changes in the molecular orbital energies and the emergence of new interface states. mdpi.com While specific predictions for this compound are not available, these studies highlight the potential of computational chemistry to guide the design of novel thiophene-based materials with tailored electronic properties.
Applications in Advanced Chemical Synthesis and Materials Science
Strategic Utility as a Core Synthetic Intermediate
The primary value of 5-Bromo-1,3-dihydrobenzo[c]thiophene in a laboratory context lies in its function as a molecular building block. The presence of a bromo substituent on the aromatic ring is a key feature, as aryl bromides are stable, readily available, and exhibit ideal reactivity for some of the most powerful carbon-carbon bond-forming reactions.
Building Block for Complex Organic Synthesis
As a synthetic intermediate, this compound is primed for use in palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura and Stille couplings allow for the precise and efficient formation of new C-C bonds by coupling the aryl bromide with organoboron or organotin reagents, respectively. nih.govresearchgate.netwikipedia.orgwikipedia.org This capability allows chemists to integrate the dihydrobenzo[c]thiophene moiety into larger, more intricate molecular frameworks. The reactivity of the bromine atom allows for the attachment of a wide array of substituents, including alkyl, alkenyl, and other aryl groups, thereby enabling the systematic construction of targeted molecules with tailored properties.
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Key Feature |
| Suzuki-Miyaura Coupling | This compound | Organoboronic acid or ester (R-B(OR)₂) | Palladium complex (e.g., Pd(PPh₃)₄) | Forms a new Carbon-Carbon bond; known for mild reaction conditions and functional group tolerance. nih.govharvard.edu |
| Stille Coupling | This compound | Organostannane (R-SnR'₃) | Palladium complex | Highly versatile and tolerant of many functional groups, though tin reagents pose toxicity concerns. nih.govwiley-vch.de |
Precursor in Heterocyclic Compound Synthesis
The utility of this compound extends to the synthesis of novel and complex heterocyclic systems. The benzo[c]thiophene (B1209120) core is a structural motif found in various functional materials. researchgate.net By employing cross-coupling strategies, this building block can be joined with other heterocyclic fragments. For instance, a Suzuki coupling with a boronic acid derivative of another heterocycle (such as a pyridine, pyrrole, or even another thiophene) would yield a bi-heterocyclic structure. nih.gov Such molecules are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The ability to use this compound as a scaffold allows for the systematic exploration of new chemical space by combining it with a diverse library of other heterocyclic precursors.
Role in Organic Electronics and Photonic Device Development
The structural features of this compound make it a promising candidate for the development of materials used in organic electronics. Thiophene-based compounds are among the most extensively studied classes of materials for these applications due to their excellent charge transport properties and environmental stability. nih.gov
Monomer for Conjugated Polymers (e.g., Polythiophenes)
This compound can serve as a monomer for the synthesis of conjugated polymers. The bromine atom is a crucial reactive site for metal-catalyzed polymerization reactions. One of the most effective techniques for creating well-defined, regioregular polythiophenes is Grignard Metathesis (GRIM) polymerization. core.ac.ukcmu.eduresearchgate.netresearchgate.net In a typical GRIM process, the bromo-aromatic compound is treated with a Grignard reagent to form a magnesium-halogen exchange, creating a thienyl Grignard species. cmu.edu The subsequent addition of a nickel catalyst initiates a chain-growth polymerization, linking the monomer units together. core.ac.ukcmu.edu The resulting polymer would feature a conjugated backbone composed of repeating dihydrobenzo[c]thiophene units, and its electronic and physical properties could be tuned by the polymer's molecular weight and regularity.
| Polymerization Method | Monomer Type | Catalyst | Resulting Polymer | Key Advantage |
| Grignard Metathesis (GRIM) | Bromo-thiophene derivative | Nickel complex (e.g., Ni(dppp)Cl₂) | Regioregular poly(thiophene) derivative | Allows for the synthesis of polymers with controlled molecular weights and low polydispersity. core.ac.ukresearchgate.net |
| Stille Polycondensation | Di-bromo and di-stannyl monomers | Palladium complex | Alternating or homo-polymers | Versatile for creating a wide range of conjugated polymer structures. wiley-vch.deresearchgate.net |
Components in Organic Electronic Systems
Conjugated polymers derived from monomers like this compound are integral to the function of various organic electronic devices. The extended π-conjugation along the polymer backbone allows for the delocalization of electrons, which is the basis for electrical conductivity. These materials can act as the active semiconductor layer in organic field-effect transistors (OFETs), where they facilitate charge transport between the source and drain electrodes. researchgate.net Furthermore, the electronic structure of these polymers—specifically their HOMO and LUMO energy levels—determines their optical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The specific benzo[c]thiophene structure would influence the polymer's band gap, solubility, and solid-state packing, all of which are critical parameters for device performance.
Material Science Applications beyond Conjugated Polymers
Beyond its use as a monomer, this compound can be used to synthesize discrete small molecules and oligomers for material science applications. researchgate.net While polymers are essential for solution-processable thin films, well-defined small molecules often exhibit superior performance in vacuum-deposited devices due to their crystalline nature and batch-to-batch reproducibility. Using sequential cross-coupling reactions, the dihydrobenzo[c]thiophene core can be incorporated into larger, non-polymeric structures designed for specific functions. nih.gov These molecules could be engineered to serve as hole-transporting materials, electron-blocking materials, or fluorescent emitters in OLEDs, or as donor or acceptor components in organic solar cells. This bottom-up synthetic approach provides precise control over the final molecular structure, enabling the fine-tuning of electronic properties for optimized device performance.
Contributions to Novel Materials Design and Architectural Chemistry
The unique molecular structure of this compound, which combines a dihydrobenzothiophene core with a reactive bromine atom, makes it a valuable precursor in the synthesis of more complex molecules and polymers for materials science applications. evitachem.com Its relevance lies in its potential to be incorporated into larger systems, thereby imparting specific functionalities.
Integration into Advanced Materials Structures
While direct and extensive research on the integration of this compound into advanced material structures is not widely documented, the broader class of thiophene (B33073) derivatives is well-established in the synthesis of conjugated polymers. nih.gov The bromine atom on the this compound molecule serves as a key functional handle for polymerization reactions, such as cross-coupling reactions, which are instrumental in constructing the backbones of conductive polymers. These polymers are foundational to the field of organic electronics. The dihydrobenzo[c]thiophene unit itself can influence the conformational and electronic properties of the resulting polymer chain.
Thiophene-based polymers are known for their applications in organic electronics, and the inclusion of a dihydrobenzo[c]thiophene moiety can be a strategic design choice to fine-tune the properties of the final material. evitachem.com For instance, the fusion of the benzene (B151609) and thiophene rings can enhance the rigidity and planarity of the polymer backbone, which in turn can facilitate intermolecular charge transport.
| Property | Description |
| Monomer Functionality | The bromine atom allows for versatile polymerization techniques. |
| Polymer Backbone | The dihydrobenzothiophene unit can enhance structural rigidity. |
| Potential Applications | Development of materials for organic electronics. evitachem.com |
Design of Anchoring Groups for Molecular Electronics (e.g., Ruthenium Complexes)
In the realm of molecular electronics, the interface between a single molecule and metallic electrodes is critical for device performance. Anchoring groups are the chemical moieties that bind the molecule to the electrode surface. Thiol and thiophene-based groups are commonly employed for this purpose due to their affinity for gold surfaces. While there is a lack of specific studies detailing the use of this compound as an anchoring group for ruthenium complexes, the general principles of molecular electronics suggest its potential in this area.
Ruthenium complexes are of significant interest in molecular electronics due to their rich redox properties and photophysical behavior. nih.gov A ligand incorporating the this compound unit could potentially be synthesized to coordinate with a ruthenium center. The sulfur atom in the thiophene ring could serve as a point of attachment to a gold electrode. The bromo-substituent offers a site for further functionalization to modulate the electronic properties of the complex or to link it to other components of a molecular device.
| Component | Role in Molecular Electronics |
| Ruthenium Center | Provides redox and photophysical functionality. nih.gov |
| Ligand | Positions the complex and influences its electronic properties. |
| Anchoring Group | Binds the molecular complex to the electrode surface. |
Development of Materials with Specific Optical and Electronic Properties
The incorporation of a dihydrobenzothiophene unit into a polymer backbone can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The bromine atom, being an electron-withdrawing group, can also modulate these energy levels. By carefully designing copolymers that incorporate this compound with other aromatic units, it is theoretically possible to create materials with tailored absorption and emission spectra, as well as specific charge transport characteristics. mdpi.com
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures risk over-bromination or decomposition |
| Solvent | DCM, THF, or DMF | Polar aprotic solvents enhance electrophilic reactivity |
| Catalyst Loading (Suzuki) | 1–5 mol% Pd | Excess catalyst increases impurities |
Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product .
How can researchers confirm the structural integrity and purity of this compound?
Basic Research Question
Analytical techniques are critical for validation:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.2–4.0 ppm (dihydrobenzo protons) confirm the fused ring system. Bromine’s deshielding effect shifts adjacent protons downfield .
- ¹³C NMR : Signals near 120–140 ppm (aromatic carbons) and 30–40 ppm (saturated carbons) verify the dihydrobenzo moiety .
- Mass Spectrometry (MS) : ESI-MS or EI-MS should show [M]⁺ at m/z 217 (C₈H₇BrS⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Elemental Analysis : Confirm Br content (~36.8% by weight) .
What are the key challenges in optimizing regioselectivity during bromination of thiophene derivatives?
Advanced Research Question
Regioselectivity in bromination is influenced by electronic and steric factors:
- Electronic Effects : Bromine preferentially substitutes at the most electron-rich position (C-5 in benzo[c]thiophene due to sulfur’s electron-donating resonance) .
- Steric Hindrance : Bulky substituents at adjacent positions (e.g., C-2 methyl groups) may redirect bromination to less hindered sites .
- Contradictions in Data : Some studies report unexpected bromination at C-3 under radical conditions, suggesting competing mechanisms. Researchers should validate conditions via control experiments (e.g., varying Br₂ equivalents or using Lewis acids like FeCl₃) .
How does this compound serve as a precursor in medicinal chemistry?
Advanced Research Question
The compound’s bromine atom acts as a handle for further functionalization:
- Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig reactions introduce pharmacophores (e.g., aryl amines, heterocycles) for kinase inhibitor development .
- Biological Target Engagement : The dihydrobenzo[c]thiophene scaffold mimics aromatic amino acids, enabling interactions with enzymes like tyrosine kinases. Radiolabeled analogs (e.g., ⁸²Br) aid in binding studies .
- Case Study : A derivative showed IC₅₀ = 50 nM against EGFR mutants in preclinical models, attributed to the bromine’s halogen bonding with the kinase hinge region .
What strategies mitigate side reactions during Suzuki coupling of this compound?
Advanced Research Question
Common side reactions include homocoupling and debromination:
-
Homocoupling : Caused by oxidative conditions. Mitigate by degassing solvents (N₂/Ar sparging) and using Pd catalysts with bulky ligands (e.g., SPhos) .
-
Debromination : Occurs under strong reducing conditions. Use mild bases (K₂CO₃ instead of NaOH) and avoid excess boronic acids .
-
Yield Optimization :
Condition Improvement Catalyst Pd(OAc)₂/XPhos (2 mol%) Solvent Toluene:EtOH (3:1) Temperature 80°C for 12 h
How do researchers analyze conflicting spectral data for brominated thiophene derivatives?
Methodological Guidance
Contradictions may arise from impurities or tautomerism:
- Case Example : A reported ¹H NMR shift at δ 7.5 ppm (purported as C-5 proton) conflicts with DFT calculations predicting δ 7.2 ppm. Resolution steps:
What are the applications of this compound in materials science?
Advanced Research Question
The compound’s conjugated system and bromine substituent enable:
- Organic Electronics : As a building block for π-conjugated polymers in OLEDs. Bromine facilitates Stille coupling with thiophene monomers, enhancing charge mobility .
- Coordination Chemistry : Serves as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems. The sulfur atom donates electron density, stabilizing metal centers .
How can researchers troubleshoot low yields in large-scale synthesis?
Methodological Guidance
Scale-up challenges include heat dissipation and mixing efficiency:
- Heat Management : Use jacketed reactors with controlled cooling (0°C bath for exothermic bromination) .
- Mixing : Optimize stirrer speed (≥500 rpm) to prevent localized over-concentration of reagents.
- Workflow :
Small-Scale → Pilot-Scale (10×) → Full-Scale (100×)
↓ ↓
Validate purity at each stage via HPLC [[7]].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
